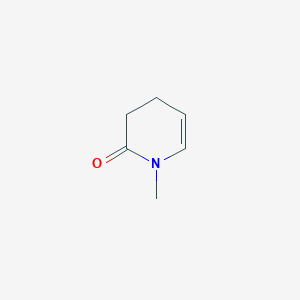
1-methyl-3,4-dihydropyridin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-3,4-dihydropyridin-2(1H)-one is a chemical compound belonging to the class of 3,4-dihydropyridin-2(1H)-ones. This compound is characterized by its pyridine ring structure with a methyl group at the 1-position and a hydroxyl group at the 2-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Methyl-3,4-dihydropyridin-2(1H)-one can be synthesized through several methods, including the Biginelli reaction. This reaction involves the combination of an aldehyde, a β-ketoester, and urea under acidic conditions. The reaction typically proceeds via a three-component condensation process, resulting in the formation of the desired compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to achieve higher yields and purity. Continuous flow reactors and other advanced techniques can be employed to enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Methyl-3,4-dihydropyridin-2(1H)-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkoxides.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of pyridine derivatives.
Reduction: Reduction reactions can produce 1-methyl-3,4-dihydropyridine derivatives.
Substitution: Substitution reactions can result in the formation of various substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
1-Methyl-3,4-dihydropyridin-2(1H)-one has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound has been studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: It has shown promise in the development of pharmaceuticals, particularly in the treatment of cardiovascular diseases and inflammation.
Industry: Its derivatives are used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism by which 1-methyl-3,4-dihydropyridin-2(1H)-one exerts its effects involves its interaction with molecular targets and pathways. For example, in the context of cardiovascular diseases, the compound may inhibit calcium channels, leading to vasodilation and reduced blood pressure. The specific molecular targets and pathways can vary depending on the application and the derivatives involved.
Vergleich Mit ähnlichen Verbindungen
1-Methyl-3,4-dihydropyridin-2(1H)-one is similar to other 3,4-dihydropyridin-2(1H)-ones, such as 3,4-dihydropyrimidin-2(1H)-ones and 3,4-dihydropyridin-2(1H)-thiones These compounds share structural similarities but differ in their functional groups and biological activities
List of Similar Compounds
3,4-Dihydropyrimidin-2(1H)-one
3,4-Dihydropyridin-2(1H)-thione
3,4-Dihydropyridin-2(1H)-one derivatives
This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields
Eigenschaften
Molekularformel |
C6H9NO |
|---|---|
Molekulargewicht |
111.14 g/mol |
IUPAC-Name |
1-methyl-3,4-dihydropyridin-2-one |
InChI |
InChI=1S/C6H9NO/c1-7-5-3-2-4-6(7)8/h3,5H,2,4H2,1H3 |
InChI-Schlüssel |
FPCRCXWDVCFANZ-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=CCCC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















